molecular formula C6H8N2 B089654 2,5-Dimethylpyrazine CAS No. 123-32-0

2,5-Dimethylpyrazine

Cat. No. B089654
CAS RN: 123-32-0
M. Wt: 108.14 g/mol
InChI Key: LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dimethylpyrazine and its derivatives involves several methodologies, including the Sonogashira coupling reaction and modifications of this process to enhance yield and efficiency. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized through the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions, resulting in yields of 23–41% (Zhao et al., 2004). Additionally, genetic engineering approaches in Escherichia coli have been utilized to optimize the biosynthetic pathways for high-yield production of 2,5-Dimethylpyrazine, demonstrating the potential for biotechnological synthesis routes (Yang et al., 2021).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpyrazine derivatives has been elucidated through various analytical techniques, revealing insights into their geometric and electronic characteristics. For example, the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine indicated that the phenyl rings are parallel and the pyrazine ring is inclined to their planes, which impacts the electronic properties and photoluminescence behavior of these compounds (Zhao et al., 2004).

Chemical Reactions and Properties

2,5-Dimethylpyrazine undergoes various chemical reactions, including oxidative and reductive processes, which modify its chemical structure and properties. For example, cyclic voltammetric studies of certain derivatives have established their electrochemical behaviors, highlighting the potential for electronic and optoelectronic applications (Zhao et al., 2004).

Physical Properties Analysis

The physical properties of 2,5-Dimethylpyrazine derivatives, such as photoluminescence, are influenced by their molecular structures. Compounds with specific substituents display distinct UV-vis absorption and emission spectra, which are crucial for their application in light-emitting devices (Zhao et al., 2004).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of 2,5-Dimethylpyrazine derivatives, are determined by their molecular configurations and the nature of substituents. The electron-transporting properties of these derivatives, for instance, are significant for their utilization in organic electronics, underscoring the importance of understanding their chemical behaviors (Zhao et al., 2004).

Scientific Research Applications

  • Pharmaceutical Intermediate and Essence Production : 2,5-DMP serves as an important pharmaceutical intermediate and essence. Genetically engineered Escherichia coli strains have been developed for high-yield production of 2,5-DMP, enhancing its carbon atom economy and making the process more environmentally friendly compared to conventional chemical synthesis methods, which often produce toxic by-products (Yang et al., 2021).

  • Medical Applications in Reproductive Health : 2,5-DMP has shown potential in inhibiting uterine hypercontractions induced by oxytocic agents in female rats. This suggests its possible use as a countercontraction agent or relaxant to prevent medical accidents such as uterine rupture or fetal pressure death during childbirth (Yamada et al., 1998).

  • Reproductive Biology Research : Research on 2,5-DMP's impact on mice's reproductive success revealed that exposure to this compound led to delayed puberty in females and reduced breeding and rearing success. This indicates a potential application of 2,5-DMP in studying population control mechanisms in dense populations (Jemioło & Novotny, 1993).

  • Green Production Methods in Industry : The development of "green" strategies for 2,5-DMP production from glucose using genetically modified Escherichia coli represents a significant advancement. This approach is aimed at promoting environmentally friendly and efficient industrial production (Xu et al., 2020).

  • Food Industry Applications : 2,5-DMP, being a key aroma compound in heated foods, has its formation in food products such as bread and cookies enhanced by adding protein hydrolysates. This application in flavor enhancement demonstrates its importance in the food industry (Scalone et al., 2020).

  • Chemical and Spectroscopic Analysis : Studies on 2,5-DMP include vibrational spectroscopy and internal rotation analysis, contributing to the fundamental understanding of its molecular structure and behavior (Arenas et al., 1987).

  • Solid-State Fermentation : Bacillus subtilis has been used in solid-state fermentation on soybeans to produce 2,5-DMP, demonstrating a method for producing high-value aroma compounds (Besson et al., 1997).

Safety And Hazards

2,5-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Recently, engineering microbes to produce 2,5-DMP has become an attractive alternative to chemical synthesis approach . In the future, metabolic engineering strategies could be used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of 2,5-DMP .

properties

IUPAC Name

2,5-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
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InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=C(C=N1)C
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID6047652
Record name 2,5-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour
Record name 2,5-Dimethylpyrazine
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Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,5-Dimethylpyrazine
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Density

0.982-1.000
Record name 2,5-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,5-Dimethylpyrazine
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Product Name

2,5-Dimethylpyrazine

CAS RN

123-32-0
Record name 2,5-Dimethylpyrazine
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Record name 2,5-DIMETHYLPYRAZINE
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Record name 2,5-Dimethylpyrazine
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Melting Point

15 °C
Record name 2,5-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##
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pyridine water
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[Compound]
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piperazine-2,5-dicarboxylates
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pyrazine diester
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83
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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